molecular formula C11H15N B14246085 N-Methyl-N-(1-methylcyclopropyl)aniline CAS No. 446859-52-5

N-Methyl-N-(1-methylcyclopropyl)aniline

Cat. No.: B14246085
CAS No.: 446859-52-5
M. Wt: 161.24 g/mol
InChI Key: LYJLFJCSKGRTLF-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methylcyclopropyl)aniline is an organic compound with the molecular formula C11H15N It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Methylation of Aniline: One common method involves the methylation of aniline using methanol in the presence of cyclometalated ruthenium complexes as catalysts.

    Hydroalkylation of Nitrobenzene: Another method is the hydroalkylation of nitrobenzene over oxide catalysts.

Industrial Production Methods

In industrial settings, the production of N-Methyl-N-(1-methylcyclopropyl)aniline typically involves the use of metal-containing catalysts such as palladium, platinum, or nickel supported on various materials. The process is optimized to achieve high yields and selectivity for the desired product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Methyl-N-(1-methylcyclopropyl)aniline can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where the methyl or cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Methyl-N-(1-methylcyclopropyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methylcyclopropyl)aniline involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: This compound is similar in structure but lacks the cyclopropyl group.

    N,N-Dimethylaniline: This compound has two methyl groups attached to the nitrogen atom.

Uniqueness

N-Methyl-N-(1-methylcyclopropyl)aniline is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and enhances its utility in various applications.

Properties

CAS No.

446859-52-5

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-methyl-N-(1-methylcyclopropyl)aniline

InChI

InChI=1S/C11H15N/c1-11(8-9-11)12(2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

LYJLFJCSKGRTLF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)N(C)C2=CC=CC=C2

Origin of Product

United States

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